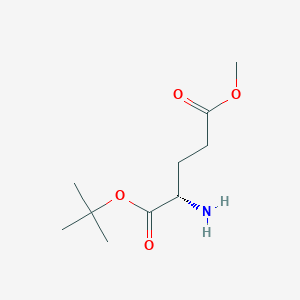

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate

Vue d'ensemble

Description

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate is a compound that can be associated with chiral intermediates used in the synthesis of various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, the general class of tert-butyl amino esters and related structures are discussed, which are relevant to the synthesis and application of chiral molecules in medicinal chemistry and material science.

Synthesis Analysis

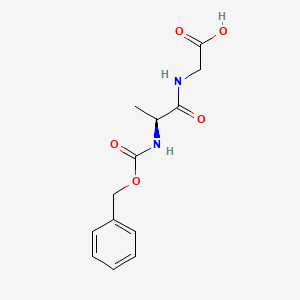

The synthesis of related tert-butyl amino esters involves several steps, including kinetic resolution and parallel kinetic resolution, as seen in the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates . Another method includes the use of chiral auxiliaries derived from L-alanine, which are used in dipeptide synthesis and can lead to high enantiomeric ratios in the final products . Additionally, a rapid synthetic method for tert-butyl amino carbamate, an intermediate in biologically active compounds, was established through acylation, nucleophilic substitution, and reduction, with a total yield of 81% .

Molecular Structure Analysis

The molecular structure of related compounds, such as S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, has been characterized by various techniques including NMR, MS, IR, and X-ray diffraction . These compounds often possess chiral centers, which are crucial for their biological activity and are confirmed by their crystal structures.

Chemical Reactions Analysis

Tert-butyl amino esters and related compounds can undergo various chemical reactions. For instance, tert-butyl amino carbamates can be synthesized from commercially available starting materials through a series of reactions . Additionally, the synthesis of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides involves reactions with aliphatic amines and subsequent transformations under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl amino esters are influenced by their molecular structure. For example, the crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate reveals inter and intramolecular hydrogen bonds, which can affect the compound's solubility, stability, and reactivity . The presence of chiral centers also impacts the optical properties of these compounds, which is important for their application in asymmetric synthesis and chiral resolution processes .

Applications De Recherche Scientifique

Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which include compounds structurally related to (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate, are widely used to extend product shelf life by inhibiting oxidative reactions. Research has revealed their presence in various environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues and fluids. Exposure to SPAs, including through food intake and personal care products, has raised concerns about potential health risks, including hepatic toxicity and endocrine disruption. Recent studies suggest the need for developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

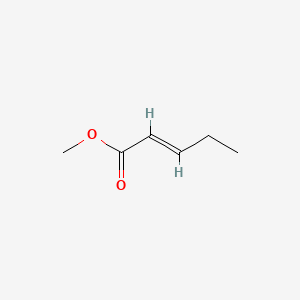

Decomposition of Organic Pollutants in Cold Plasma Reactors

The decomposition of methyl tert-butyl ether (MTBE), a compound related to (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate in terms of application and structural similarity, demonstrates the feasibility of using cold plasma reactors for environmental remediation. This method, involving radio frequency (RF) plasma reactors, has shown promising results in decomposing MTBE by converting it into simpler, less harmful compounds. The efficiency of this process varies with input power, hydrogen to MTBE ratio, and the concentration of MTBE, offering a potentially effective approach to mitigating pollution from such organic compounds (Hsieh et al., 2011).

Terpenoids' Anti-Cancer Effects and Autophagy Induction

Terpenoids, a broad class of natural compounds including derivatives of (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate, have been extensively studied for their anti-tumor properties. These compounds exhibit a range of anti-cancer effects, such as anti-proliferative, apoptotic, anti-angiogenic, and anti-metastatic activities. Recent research has focused on the ability of terpenoids to induce autophagy in cancer cells, a process that can either suppress or promote tumor growth depending on the context. Understanding the complex signaling pathways involved in terpenoid-induced autophagy could pave the way for novel cancer therapies (El-Baba et al., 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

1-O-tert-butyl 5-O-methyl (2S)-2-aminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAXGMMUKHMOBI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426640 | |

| Record name | (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | |

CAS RN |

79640-72-5 | |

| Record name | 1-(1,1-Dimethylethyl) 5-methyl L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79640-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, 1-(1,1-dimethylethyl) 5-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)